molecular formula C27H36ClN3O3S2 B2943739 2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide CAS No. 331461-67-7

2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide

Cat. No. B2943739
CAS RN: 331461-67-7
M. Wt: 550.17
InChI Key: KAKUHEAIRLYFMV-ZTKZIYFRSA-N
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Description

The compound “2-[(4-chlorophenyl)sulfanyl]-N’-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide” is a chemical substance with the CAS Number: 331461-67-7 . It has a linear formula of C27H36ClN3O3S2 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Formazans as Antimicrobial Agents : A similar compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was synthesized and used to produce antimicrobial agents effective against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

  • Optical Applications in Polyimides : Compounds related to 2-[(4-Chlorophenyl)sulfanyl]-N'-{[2-(Dodecylsulfanyl)-5-Nitrophenyl]methylene}Acetohydrazide were used in the creation of transparent polyimides with high refractive indices, indicating potential use in optical applications (Tapaswi et al., 2015).

  • Antihypertensive Agents : Similar hydrazide compounds have shown potential as antihypertensive α-blocking agents, suggesting possible cardiovascular applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Nonlinear Optical Properties : Hydrazones, structurally related to 2-[(4-Chlorophenyl)sulfanyl]-N'-{[2-(Dodecylsulfanyl)-5-Nitrophenyl]methylene}Acetohydrazide, demonstrated significant nonlinear optical properties, which may be relevant for developing optical devices like limiters and switches (Naseema et al., 2010).

  • Anti-Inflammatory Activity : Some benzimidazole derivatives, which share structural features with the compound , have shown considerable anti-inflammatory activity, indicating potential therapeutic applications (Manjula, Devi, Raghunandhan, & Rao, 2011).

  • Cytotoxicity and Molecular Structure : Research on a similar thiophene-containing compound revealed insights into its molecular structure and cytotoxic effects against cancer cell lines, suggesting potential in cancer research (Mabkhot et al., 2016).

  • Antibacterial Activity : N-Substituted 5-[(4-Chlorophenoxy) Methyl]-1,3,4-Oxadiazole derivatives, structurally related, have shown promising antibacterial activity, hinting at potential applications in combating bacterial infections (Siddiqui et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(2-dodecylsulfanyl-5-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClN3O3S2/c1-2-3-4-5-6-7-8-9-10-11-18-35-26-17-14-24(31(33)34)19-22(26)20-29-30-27(32)21-36-25-15-12-23(28)13-16-25/h12-17,19-20H,2-11,18,21H2,1H3,(H,30,32)/b29-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKUHEAIRLYFMV-ZTKZIYFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide

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